N-(3,4-dimethylphenyl)-N'-1-naphthylurea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-10-11-16(12-14(13)2)20-19(22)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJILPXLHTDUJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects on Lipophilicity and Bioactivity: The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to chlorinated analogs like diuron and chlorotoluron. Chlorine atoms enhance electronegativity and binding to hydrophobic pockets in biological targets, while methyl groups may improve membrane permeability . The sulfonyl group in N-{[(4-methylphenyl)sulfonyl]methyl}-N'-1-naphthylurea significantly increases polarity and molecular weight, likely impacting solubility and metabolic stability .
Aromatic Moieties :
Agricultural Relevance :
- Diuron, linuron, and chlorotoluron are established herbicides targeting weed control. Their efficacy is linked to substituent-driven interactions with plant enzymes (e.g., photosystem II). The target compound’s dimethyl and naphthyl groups may confer distinct bioactivity or environmental persistence .
Q & A
Q. What are the common synthetic routes for N-(3,4-dimethylphenyl)-N'-1-naphthylurea, and how can reaction conditions be optimized?
The compound is typically synthesized via the reaction of 1-naphthyl isocyanate with 3,4-dimethylaniline in anhydrous solvents like dichloromethane or toluene under inert atmosphere. Key parameters include stoichiometric equivalence (1:1 molar ratio), temperature control (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization often requires slow addition of reagents and rigorous exclusion of moisture . For derivatives, post-functionalization strategies (e.g., Suzuki coupling) may be applied to modify substituents .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR confirm substitution patterns and urea linkage integrity. Aromatic protons appear in δ 6.5–8.5 ppm, while urea NH signals (δ 8.0–9.5 ppm) may broaden due to hydrogen bonding .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z 305.3 for CHNO) .
- FTIR : Urea carbonyl stretches (~1640–1680 cm) and N-H bends (~1550 cm) confirm functional groups .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) and monitoring by TLC or LC-MS. Storage in amber vials under nitrogen at -20°C is recommended to prevent hydrolysis .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Dose-response assays (e.g., IC) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with biomacromolecules .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction requires high-quality crystals grown via vapor diffusion (e.g., dichloromethane/hexane). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or OLEX2 (for graphical interface) ensures accurate bond lengths and angles. Use PLATON for validation of hydrogen bonding and π-π stacking interactions .
Q. What strategies address contradictions in spectral vs. crystallographic data?
Discrepancies (e.g., unexpected tautomerism) require cross-validation:
Q. How do substituent modifications influence structure-activity relationships (SAR) in urea derivatives?
Systematic SAR studies involve:
- Electron-withdrawing groups (e.g., -NO, -CF) on the phenyl ring: Enhance binding to hydrophobic enzyme pockets but may reduce solubility.
- Steric effects : Bulky 3,4-dimethyl groups improve selectivity but hinder diffusion across membranes.
- Comparative molecular field analysis (CoMFA) : 3D-QSAR models predict bioactivity trends .
Q. What advanced toxicological models evaluate the environmental impact of this compound?
- In vivo ecotoxicity : Daphnia magna acute toxicity (48-h EC) and algal growth inhibition (OECD 201/202 guidelines).
- Bioaccumulation : LogP (octanol-water partition coefficient) calculated via shake-flask method or HPLC-derived retention times .
- Metabolite profiling : LC-MS/MS identifies degradation products in soil/water matrices .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS), blood-brain barrier penetration, and CYP450 inhibition.
- Molecular dynamics (MD) simulations : GROMACS models ligand-protein binding stability over 100-ns trajectories .
Q. What crystallographic software tools are critical for handling twinned or low-resolution data?
For twinned crystals, use SHELXD for structure solution and CrysAlisPro for data integration. Low-resolution datasets (<1.0 Å) benefit from REFMAC5 (CCP4 suite) for maximum-likelihood refinement. Validation reports generated via checkCIF ensure compliance with IUCr standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
